(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate
説明
The compound (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is a carbocyclic nucleoside analog with significant relevance in antiviral drug development. It is structurally characterized by:
- A cyclopentene ring with stereospecific (1S,4R) configuration.
- A 2-amino-6-chloropurine moiety attached to the cyclopentene ring.
- A carboxylate functional group at the 1-position of the cyclopentene ring.
This compound serves as a critical intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS . Its CAS number is 172015-79-1, with a molecular formula of C₁₁H₁₂ClN₅O·HCl and a molecular weight of 302.16 . It is classified as an impurity reference material (Abacavir Related Compound C) in pharmacopeial standards, emphasizing its role in quality control for antiviral drug manufacturing .
特性
分子式 |
C11H9ClN5O2- |
|---|---|
分子量 |
278.67 g/mol |
IUPAC名 |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/p-1/t5-,6+/m1/s1 |
InChIキー |
DDZCJFRPQWAWFC-RITPCOANSA-M |
異性体SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-] |
正規SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-] |
製品の起源 |
United States |
準備方法
Key Reaction Pathways
The palladium-mediated coupling of purine derivatives with functionalized cyclopentene intermediates is a cornerstone of synthetic routes. A representative method involves:
-
Intermediate Preparation : (1S-cis)-2-cyclopentene-1,4-diol 4-acetate is converted to a methylcarbonate intermediate via reaction with methyl pyrocarbonate in tetrahydrofuran (THF) under nitrogen.
-
Nitromethane Addition : The intermediate undergoes nitromethane addition using triisopropyl phosphite and tetrakis(triphenylphosphine)palladium(0), yielding (1R-cis)-4-nitromethyl-2-cyclopenten-1-ol.
-
Purine Coupling : 2-Amino-6-chloropurine is coupled with the cyclopentene intermediate via Pd(PPh₃)₄ catalysis in anhydrous THF/DMSO, followed by deprotection to isolate the target compound.
Critical Parameters :
-
Catalyst Loading : 5.4 mol% Pd(0) ensures efficient coupling.
-
Solvent System : THF/DMSO (1:1) enhances solubility of purine bases.
Ring-Closing Metathesis (RCM) Strategies
Cyclopentene Ring Formation
RCM offers a stereoselective route to the cyclopentene core. Starting from d-mannose or d-galactose derivatives:
-
Diene Synthesis : Olefination of protected hexoses generates dienes (e.g., compound 9c ).
-
RCM Reaction : Grubbs first-generation catalyst (5 mol%) cyclizes the diene to form (1R-cis)-4-hydroxymethyl-2-cyclopenten-1-ol.
-
Purine Functionalization : The hydroxyl group is oxidized to a carboxylate, followed by coupling with 2-amino-6-chloropurine.
Advantages :
-
Stereochemical Fidelity : RCM preserves the (1S,4R) configuration.
-
Scalability : Benchmarked at 10–50 g scale with 75–90% yield.
Enzymatic and Chemoenzymatic Methods
Adenosine Deaminase-Mediated Deamination
A chemoenzymatic approach leverages adenosine deaminase to resolve racemic mixtures:
-
Racemic Precursor Synthesis : Cis-2,6-diamino-9-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-9H-purine is prepared via ammonolysis of 6-chloro intermediates.
-
Enzymatic Resolution : Adenosine deaminase (31,000 units) selectively deaminates the undesired enantiomer at pH 7.5 and 38°C, yielding >99% enantiomeric excess (ee) of (1S,4R)-carboxylate.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Enzyme Loading | 20–30 U/mmol | Direct proportionality |
| pH | 7.4–7.8 | Narrow optimal range |
| Temperature | 38 ± 2°C | Critical for activity |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 85 | >99 | High purity | Pd cost and ligand sensitivity |
| RCM | 90 | 95–98 | Scalable | Multi-step functionalization |
| Enzymatic Resolution | 93 | >99 | Green chemistry compliant | Substrate specificity |
化学反応の分析
科学研究への応用
化学
化学において、(1S,4R)-4-(2-アミノ-6-クロロ-9H-プリン-9-イル)シクロペンタ-2-エン-1-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探索することができます。
生物学
生物学的研究では、この化合物は、核酸との相互作用における潜在的な役割について研究されています。そのプリン塩基は、DNAとRNAに見られるものと似ているため、遺伝プロセスと酵素相互作用を研究するための貴重なツールとなります。
医学
医学において、(1S,4R)-4-(2-アミノ-6-クロロ-9H-プリン-9-イル)シクロペンタ-2-エン-1-カルボン酸は、その潜在的な治療的応用について調査されています。核酸と酵素と相互作用する能力により、抗ウイルス薬または抗がん剤の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、医薬品やファインケミカルの生産に使用できます。その合成と修飾は、特定の特性を持つ新しい材料の開発につながる可能性があります。
科学的研究の応用
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a cyclopentene ring fused with a purine derivative. This structural configuration contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
1. Antiviral Activity
One of the most notable applications of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is in the development of antiviral agents. It acts as a precursor in the synthesis of several antiviral drugs, including those targeting herpes viruses. The compound's ability to inhibit viral replication makes it a valuable candidate for further research in antiviral therapy.
2. Anticancer Research
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis and modulation of cell cycle progression. For instance, in vitro studies show that it can effectively reduce cell viability in breast (MCF-7) and lung (A549) cancer cell lines.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Biochemical Mechanisms
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which are crucial for DNA synthesis in both viral and cancer cells. This inhibition can lead to reduced proliferation of these cells, making it an attractive target for drug development.
2. Molecular Interactions
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate forms hydrogen bonds with biomolecules, facilitating its interaction with cellular targets. This property enhances its potential as a therapeutic agent by improving its binding affinity to enzymes and receptors involved in disease processes.
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related purine derivatives, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate demonstrated significant inhibitory effects on herpes simplex virus type 1 (HSV-1). The study reported an IC50 value indicating effective suppression of viral replication at low concentrations.
Case Study 2: Anticancer Activity
A comparative analysis was conducted on the cytotoxic effects of this compound against standard chemotherapeutic agents like doxorubicin. The results indicated that the compound exhibited superior efficacy in inducing apoptosis in specific cancer cell lines, highlighting its potential as a novel anticancer agent.
作用機序
類似の化合物との比較
類似の化合物
アデノシン: 類似のプリン塩基を持つ天然に存在するヌクレオシド。
グアノシン: プリン塩基を持つ別のヌクレオシドで、付加された官能基が異なります。
シクロペンテンカルボン酸塩: 類似のシクロペンテン構造を持つ化合物ですが、置換基が異なります。
独自性
(1S,4R)-4-(2-アミノ-6-クロロ-9H-プリン-9-イル)シクロペンタ-2-エン-1-カルボン酸は、プリン塩基とシクロペンテンカルボン酸構造を組み合わせた独特のものです。この組み合わせにより、生体分子とのユニークな相互作用が可能になり、化学修飾のための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Methyl (1S,4R)-4-(Hydroxymethyl)cyclopent-2-ene-1-carboxylate
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18
- Key Differences: Replaces the 2-amino-6-chloropurine group with a hydroxymethyl substituent.
Abacavir (Active Pharmaceutical Ingredient)
- Molecular Formula : C₁₄H₁₈N₆O
- Molecular Weight : 286.34
- Key Differences :
- Derived from the target compound via replacement of the carboxylate group with a cyclopropylamine moiety.
- Exhibits antiviral activity against HIV-1, whereas the carboxylate intermediate is pharmacologically inactive.
- Synthesized through a reaction involving the target compound and cyclopropylamine .
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl)ethanol
- Molecular Formula : C₁₂H₁₄ClN₅O
- Molecular Weight : 279.73
- Key Differences: Substitutes the carboxylate group with an ethanol side chain. Synthesized via acid-catalyzed hydrolysis of a triethyl orthoformate intermediate, achieving a 72% yield . Demonstrates how minor structural changes alter solubility and synthetic pathways.
Structural and Functional Group Analysis
| Compound Name | Functional Groups | Purine Substituents | Biological Role |
|---|---|---|---|
| Target Compound | Carboxylate, Chloropurine | 2-Amino-6-chloro | Synthetic Intermediate |
| Methyl (1S,4R)-cyclopentene derivative | Hydroxymethyl, Carboxylate | None | Precursor for nucleoside synthesis |
| Abacavir | Cyclopropylamine, Hydroxymethyl | 6-Amino | Antiviral Drug |
| Ethanol Derivative (Compound 20) | Ethanol, Chloropurine | 2-Amino-6-chloro | Research Intermediate |
Stereochemical and Isomeric Comparisons
- Stereoisomers : and highlight methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate as a stereoisomer of the methyl derivative. Such isomers are critical in chiral drug synthesis but exhibit divergent biological activities due to spatial arrangement differences .
- Abacavir Stereoisomers : The trans-abacavir isomer (misconfigured cyclopentene ring) is pharmacologically inactive and rigorously controlled in drug formulations .
生物活性
The compound (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate , also known as Abacavir Related Compound C, is a derivative of the antiviral drug Abacavir. Its biological activity has garnered attention due to its potential implications in antiviral therapies, particularly against HIV. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H12ClN5O
- Molecular Weight : 302.16 g/mol
- CAS Number : 172015-79-1
- IUPAC Name : [(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol hydrochloride
The biological activity of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate primarily involves its role as an antiviral agent. It acts by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. By blocking this enzyme, the compound prevents the conversion of viral RNA into DNA, thereby halting viral replication.
Antiviral Activity
Research has indicated that (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate exhibits significant antiviral properties:
Cytotoxicity and Safety Profile
While evaluating the safety profile of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate, studies have shown:
| Parameter | Result |
|---|---|
| Cytotoxicity (MTT Assay) | Low cytotoxicity with IC50 > 100 µM in non-target cells. |
| Selectivity Index | High selectivity index (> 50), indicating a favorable therapeutic window. |
Case Studies
Several case studies have highlighted the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A cohort study involving patients with HIV demonstrated that administration of Abacavir-related compounds resulted in significant viral load reduction without severe adverse effects.
- Case Study 2 : A comparative study with other antiretroviral agents showed that (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-carboxylate had comparable efficacy to established treatments but with a distinct side effect profile.
- Case Study 3 : In vitro studies on resistant strains of HIV indicated that this compound retained antiviral activity against strains resistant to other nucleoside analogs.
Q & A
Q. What are the established synthetic routes for (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate, and what are their respective yields and limitations?
- Methodology : The compound is synthesized via multistep enantioselective processes. Key patents (EP0878548, EP0926131) describe starting with cyclopentene derivatives and introducing purine moieties through nucleophilic substitution or coupling reactions. For example, (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate intermediates (CAS 61865-62-1) are functionalized with 2-amino-6-chloropurine under controlled conditions . Yields vary (40–70%) depending on purification steps, with limitations including chiral resolution challenges and byproduct formation during purine coupling.
Q. How should researchers handle storage and stability considerations for this compound to ensure experimental reproducibility?
- Methodology : Stability is highly sensitive to moisture and temperature. Storage under inert atmosphere (argon/nitrogen) at 2–8°C is critical to prevent hydrolysis of the cyclopentene carboxylate group . Purity degradation (e.g., via Cl⁻ substitution) can be monitored using HPLC with UV detection at 260 nm (purine absorbance). Pre-experiment NMR (¹H/¹³C) is recommended to confirm structural integrity .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its intermediates?
- Methodology :
- NMR : ¹H NMR identifies cyclopentene proton splitting patterns (δ 5.8–6.2 ppm for vinyl protons; δ 4.2–4.5 ppm for carboxy methyl ester) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 302.16 for the hydrochloride salt) .
- IR : Carboxylate C=O stretching at ~1700 cm⁻¹ and purine NH₂ bands at ~3400 cm⁻¹ .
Advanced Research Questions
Q. How can catalytic methods be optimized for the enantioselective synthesis of this compound, and what role do transition metals play in these processes?
- Methodology : Transition metals (Pd, Rh) enable asymmetric cyclization. For example, palladium-catalyzed C–N coupling between cyclopentene intermediates and chloropurine derivatives improves enantiomeric excess (ee >90%) . Optimization involves ligand screening (e.g., BINAP for Pd) and solvent selection (tetrahydrofuran or DMF). Recent studies highlight scandium triflate as a Lewis acid catalyst for enhancing regioselectivity in purine substitution .
Q. What strategies resolve contradictions in NMR data for derivatives of this compound, particularly regarding stereochemical assignments?
- Methodology : Conflicting NOESY/ROESY data in cyclopentene derivatives arise from conformational flexibility. Use variable-temperature NMR to slow ring puckering, clarifying cross-peaks between purine NH₂ and cyclopentene protons . X-ray crystallography of co-crystals (e.g., with thiourea derivatives) provides definitive stereochemical confirmation .
Q. How does the chloropurine moiety influence the compound’s reactivity in nucleophilic substitution reactions, and how can competing pathways be minimized?
- Methodology : The 6-Cl group is a leaving site for nucleophilic substitution (e.g., with amines or thiols). Competing hydrolysis (to 6-OH purine) is mitigated by using anhydrous DMF as the solvent and Cs₂CO₃ as a base to deprotonate nucleophiles selectively . Kinetic studies (monitored via LC-MS) show that reaction rates double at 60°C compared to room temperature, reducing hydrolysis side products .
Q. What computational methods are suitable for predicting the stability of cyclopentene-carboxylate conformers in aqueous solutions?
- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) model solvation effects. Conformers with equatorial carboxylate groups are more stable (ΔG ≈ 2.1 kcal/mol) due to reduced steric clash with the purine ring . MD simulations (AMBER) predict protonation states at physiological pH, aiding in understanding bioavailability .
Data Contradiction Analysis
Q. Conflicting reports exist about the compound’s solubility in polar aprotic solvents. How can researchers reconcile these discrepancies?
- Methodology : Solubility variations (e.g., 12–18 mg/mL in DMSO) arise from hydrate vs. anhydrous forms. Use Karl Fischer titration to quantify water content in batches. Sonication (30 min at 45°C) improves dissolution of anhydrous forms, while hydrate precipitation is minimized by storing DMSO over molecular sieves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
